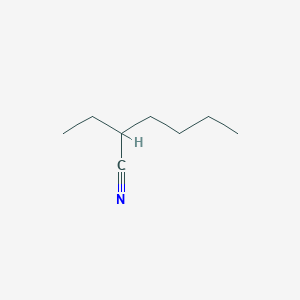

2-Ethylhexanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44904. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYVVEWZSRVHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286340 | |

| Record name | 2-ethylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-39-6 | |

| Record name | 2-Ethylhexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4528-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, is a versatile chemical intermediate with significant applications in the synthesis of various organic compounds. Its unique molecular structure, featuring a C8 backbone with a nitrile functional group, imparts a range of chemical properties that make it a valuable precursor in the production of amines, carboxylic acids, and other derivatives used in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characteristics.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C8H15N.[1] It is characterized by its poor solubility in water but good solubility in many organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H15N | [1] |

| Molecular Weight | 125.21 g/mol | [1] |

| CAS Number | 4528-39-6 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 193 °C at 760 mmHg | [2] |

| Density | 0.811 g/cm³ | [2] |

| Solubility | Poorly soluble in water, soluble in many organic solvents | [1] |

| InChI Key | WYYVVEWZSRVHNF-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC(CC)C#N | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound from 2-Ethylhexanamide

This procedure is adapted from a well-established method for the dehydration of amides to nitriles.[4]

Experimental Protocol:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser and a gas trap, place 286 g (2 moles) of 2-ethylhexanamide, 300 ml of dry benzene, and 357 g (218 ml, 3 moles) of thionyl chloride.[4]

-

Heat the flask in a water bath to 75–80°C and maintain this temperature for 4.5 hours.[4]

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully add a mixture of 100 g of crushed ice and 100 ml of water to decompose the excess thionyl chloride.

-

With stirring, add cold 50% potassium hydroxide solution in small portions until the mixture is alkaline to litmus paper.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with 100 ml of benzene.

-

Combine the benzene extracts and wash once with 150 ml of 1% sodium carbonate solution, followed by two washes with 150-ml portions of water.

-

Dry the benzene solution over anhydrous sodium sulfate.

-

Remove the benzene by distillation.

-

Distill the residue under reduced pressure to obtain pure this compound.

Hydrolysis of this compound to 2-Ethylhexanoic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically carried out under acidic conditions.[5][6][7]

Experimental Protocol:

-

In a round-bottomed flask fitted with a reflux condenser, place 12.5 g (0.1 mol) of this compound.

-

Add 50 mL of a 10% (v/v) aqueous solution of sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the diethyl ether by rotary evaporation to yield crude 2-ethylhexanoic acid.

-

The product can be further purified by distillation under reduced pressure.

Reduction of this compound to 2-Ethylhexylamine

The reduction of nitriles to primary amines is commonly achieved through catalytic hydrogenation.[8][9]

Experimental Protocol:

-

In a high-pressure hydrogenation vessel (Parr apparatus), place 12.5 g (0.1 mol) of this compound dissolved in 100 mL of ethanol.

-

Add 0.5 g of a palladium on carbon catalyst (10% Pd/C).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Heat the mixture to 50-70 °C and stir vigorously.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the ethanol by rotary evaporation.

-

The resulting 2-ethylhexylamine can be purified by distillation under reduced pressure.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule. The proton on the carbon adjacent to the electron-withdrawing nitrile group will be deshielded and appear further downfield.[2]

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.[2]

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | ¹³C NMR | Predicted Chemical Shift (ppm) |

| H directly attached to the chiral carbon | 2.3 - 2.6 | Multiplet | Nitrile Carbon (-C≡N) | 118 - 122 |

| Methylene protons of the ethyl group (-CH₂CH₃) | 1.5 - 1.8 | Multiplet | Chiral Carbon (-CH(CN)-) | 30 - 40 |

| Methylene protons of the butyl chain (-CH₂-) | 1.2 - 1.6 | Multiplet | Methylene Carbons (-CH₂-) | 20 - 35 |

| Methyl protons of the ethyl group (-CH₂CH₃) | 0.9 - 1.1 | Triplet | Methyl Carbons (-CH₃) | 10 - 15 |

| Methyl protons of the butyl chain (-CH₃) | 0.8 - 1.0 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch).

Table 3: Characteristic IR Absorption for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~2240 | Strong, Sharp |

| C-H stretch (aliphatic) | 2850-3000 | Medium to Strong |

| C-H bend (aliphatic) | 1375-1465 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the alkyl chains.

Table 4: Expected Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 125 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 96 | [M - C₂H₅]⁺ |

| 82 | [M - C₃H₇]⁺ |

| 68 | [M - C₄H₉]⁺ |

Logical Relationships and Experimental Workflows

The chemical transformations of this compound can be visualized to illustrate the relationships between the starting material, intermediates, and final products.

The synthesis and subsequent reactions of this compound follow a logical experimental workflow.

References

- 1. Buy this compound | 4528-39-6 [smolecule.com]

- 2. This compound | 4528-39-6 | Benchchem [benchchem.com]

- 3. This compound | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylhexanenitrile (CAS No. 4528-39-6), a branched-chain aliphatic nitrile. It details the compound's chemical and physical properties, synthesis methodologies, key chemical reactions, and industrial applications. This document is intended to serve as a foundational resource for professionals engaged in chemical research, synthesis, and the development of novel therapeutics.

Chemical and Physical Properties

This compound is a colorless liquid with a faint odor.[1] It is characterized by a branched eight-carbon backbone with a terminal nitrile functional group (-C≡N).[1] This structure, particularly the ethyl group at the alpha-carbon, introduces steric and electronic effects that influence its reactivity and physical properties compared to its linear isomers.[2] It is poorly soluble in water but demonstrates good solubility in many organic solvents.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4528-39-6 | [] |

| Molecular Formula | C₈H₁₅N | [1][] |

| Molecular Weight | 125.21 g/mol | [1][] |

| Boiling Point | 193°C at 760 mmHg | [][4] |

| Density | 0.811 g/cm³ | [][4] |

| Flash Point | 82.3°C | [4] |

| Refractive Index | 1.419 | [4] |

| XLogP3 | 2.8 | [5] |

| Topological Polar Surface Area | 23.8 Ų | [5] |

Structural Information and Visualization

The unique branched structure of this compound is a key determinant of its chemical behavior. Standard chemical identifiers are provided below:

-

IUPAC Name : this compound[1][]

-

SMILES : CCCCC(CC)C#N[]

-

InChI : InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3[]

-

InChI Key : WYYVVEWZSRVHNF-UHFFFAOYSA-N[]

A logical diagram of the compound's structural components is rendered below using the Graphviz DOT language.

Synthesis and Experimental Protocols

This compound can be synthesized via several established pathways. The choice of method often depends on the available starting materials, desired yield, and scalability. Key methods include:

-

Dehydration of Primary Amides : A prominent and high-yield method involves the dehydration of 2-ethylhexanamide.[2]

-

Nitration of Alcohols : This route uses mixed acids (nitric and sulfuric) to nitrate 2-ethylhexanol under controlled conditions.[1]

-

Dehydrohalogenation : Involves the reaction of an appropriate alkyl halide, such as 2-bromooctane, with sodium cyanide.[1]

-

Catalytic Oxidation : The direct oxidation of primary alcohols in the presence of catalysts like ruthenium complexes offers a more atom-economical approach.[2]

Detailed Experimental Protocol: Dehydration of 2-Ethylhexanamide

This protocol is based on a well-established procedure reported in Organic Syntheses, which achieves high yields.[2][6]

Materials:

-

2-Ethylhexanamide (286 g, 2 moles)

-

Thionyl chloride (357 g, 218 mL, 3 moles)

-

Dry Benzene (300 mL)

-

Crushed Ice (100 g)

-

50% Potassium Hydroxide (KOH) solution

-

1% Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

Reaction Setup : In a 1-L round-bottom flask equipped with an efficient reflux condenser and a gas trap, combine 286 g (2 moles) of 2-ethylhexanamide, 300 mL of dry benzene, and 357 g (3 moles) of thionyl chloride.[6]

-

Heating : Place the flask in a water bath and heat it quickly to a temperature of 75–80°C. Maintain this temperature for 4.5 hours.[6]

-

Quenching : After the reaction period, transfer the mixture to a 1.5-L beaker and cool it in an ice bath. Carefully add a mixture of 100 g of crushed ice and 100 mL of water to decompose the excess thionyl chloride.[6]

-

Neutralization : With continuous stirring, add cold 50% KOH solution in small portions until the mixture is alkaline to litmus paper.[6]

-

Extraction and Washing : Transfer the neutralized mixture to a separatory funnel. Separate the layers and extract the aqueous portion with an additional 100 mL of benzene. Combine the organic layers and wash them once with 150 mL of 1% Na₂CO₃ solution, followed by two washes with 150-mL portions of water.[6]

-

Isolation : The final product, this compound, can be isolated from the benzene solution by distillation. This method has been reported to yield 94% of the product.[2]

Chemical Reactivity

The nitrile group is the primary site of reactivity in this compound, making it a versatile chemical intermediate.[2] The principal reactions include hydrolysis, reduction, and nucleophilic addition.

-

Hydrolysis : Under acidic or basic conditions, the nitrile group hydrolyzes to form 2-ethylhexanoic acid.[1][2] This transformation is fundamental for producing derivatives used as plasticizers and corrosion inhibitors.

-

Reduction : The nitrile group can be reduced to a primary amine. Catalytic hydrogenation is a common method for converting this compound into 2-ethylhexylamine, a precursor for surfactants.[1][2] Partial reduction to the aldehyde (2-ethylhexanal) can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

-

Nucleophilic Addition : The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard or organolithium reagents.[2] This reaction pathway allows for the synthesis of a diverse range of ketones and other complex molecules.

The logical relationship between this compound and its primary reaction products is visualized below.

Applications

The versatility of this compound makes it a valuable compound in several industries.

-

Chemical Intermediates : It is a crucial precursor for synthesizing 2-ethylhexanoic acid and 2-ethylhexylamine, which are subsequently used to produce plasticizers, surfactants, and corrosion inhibitors.[1]

-

Solvents : Its specific solvency characteristics make it useful in formulations for coatings and adhesives.[1][2]

-

Pharmaceuticals : Derivatives of this compound are being explored for potential therapeutic applications owing to their biological activity.[1]

Safety Information

This compound is classified as a flammable liquid and vapor.[5] It is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[5] Appropriate personal protective equipment and handling procedures should be followed when working with this compound.

References

An In-depth Technical Guide on the Physical Properties of 2-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-ethylhexanenitrile (CAS No: 4528-39-6). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow diagram.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₈H₁₅N | |

| Molecular Weight | 125.21 | g/mol [][2][3] |

| Boiling Point | 193 | °C at 760 mmHg[][3] |

| Density | 0.811 | g/cm³[][3] |

| Refractive Index | 1.419 | |

| Solubility | Poorly soluble in water, soluble in many organic solvents.[2][3] | |

| Flash Point | 82.3 | °C[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common method is distillation.[4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation.[5] The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

As the vapor condenses on the thermometer bulb, the temperature will rise and then stabilize.

-

The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[4]

-

2.2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a pycnometer or a graduated cylinder and a balance.[6][7]

-

Apparatus: Pycnometer (or a graduated cylinder), analytical balance, and a constant temperature water bath.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

2.3. Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

2.4. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer, and a set of common solvents (e.g., water, ethanol, acetone, hexane).

-

Procedure:

-

A small, known amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is then allowed to stand and is observed for the presence of a single phase (soluble) or multiple phases/cloudiness (insoluble or poorly soluble).

-

This process is repeated with different solvents to determine the solubility profile.[8]

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a liquid chemical compound.

Caption: Workflow for determining physical properties.

References

- 2. Buy this compound | 4528-39-6 [smolecule.com]

- 3. This compound | 4528-39-6 | Benchchem [benchchem.com]

- 4. vernier.com [vernier.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uoanbar.edu.iq [uoanbar.edu.iq]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on 2-Ethylhexanenitrile (CAS 4528-39-6): Properties, Synthesis, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethylhexanenitrile (CAS 4528-39-6), a versatile branched-chain nitrile. It details the compound's physicochemical properties, synthesis methodologies, and key chemical reactions. A significant focus is placed on its role as a precursor to valuable pharmaceutical intermediates, such as 2-ethylhexylamine and 2-ethylhexanoic acid. This guide further explores the synthesis of the local anesthetic Bupivacaine, a derivative of a related structural class, and elucidates its mechanism of action through the blockade of voltage-gated sodium channels, a critical pathway in nociception. Detailed experimental protocols for the synthesis of this compound and a representative pharmaceutical compound are provided, alongside a visualization of the relevant signaling pathway.

Chemical and Physical Properties

This compound is a colorless liquid with a faint odor.[1] It is characterized by an eight-carbon backbone with a nitrile functional group.[1] Its branched structure influences its physical and chemical properties, distinguishing it from its linear isomers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4528-39-6 | [1] |

| Molecular Formula | C₈H₁₅N | [1] |

| Molecular Weight | 125.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Ethyl capronitrile, 2-Ethylhexanonitrile | [3] |

| Boiling Point | 193 °C at 760 mmHg | [2] |

| Density | 0.811 g/cm³ | [2] |

| Flash Point | 82.3 °C | [2] |

| Solubility | Poorly soluble in water, soluble in many organic solvents. | [1] |

| Canonical SMILES | CCCCC(CC)C#N | [1] |

| InChI Key | WYYVVEWZSRVHNF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Dehydration of 2-Ethylhexanamide

A prominent laboratory and industrial method for synthesizing nitriles is the dehydration of primary amides.[2] This can be effectively achieved using dehydrating agents such as thionyl chloride (SOCl₂).

Nitration of 2-Ethylhexanol

This method involves the reaction of 2-ethylhexanol with a mixture of nitric and sulfuric acids under controlled conditions.[1] The reaction proceeds through the dehydroxylation of the alcohol followed by nitrilation.[1]

Dehydrohalogenation of Alkyl Halides

A classic method for nitrile synthesis involves the reaction of an alkyl halide with a cyanide salt.[2] For this compound, a suitable starting material would be a 2-ethylhexyl halide, such as 2-ethylhexyl bromide, which is reacted with sodium cyanide.[1]

Key Chemical Reactions

The nitrile group in this compound is a versatile functional group that can undergo several important transformations, yielding valuable downstream products.

Hydrolysis to 2-Ethylhexanoic Acid

Under acidic or basic conditions, this compound can be hydrolyzed to form 2-ethylhexanoic acid.[1] This reaction is fundamental for producing plasticizers, surfactants, and corrosion inhibitors.[2]

Reduction to 2-Ethylhexylamine

The nitrile group can be reduced to a primary amine, 2-ethylhexylamine, through catalytic hydrogenation.[1] 2-Ethylhexylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1]

Nucleophilic Addition

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.[1] This reaction provides a pathway to a diverse range of derivatives.[1]

Application in Pharmaceutical Synthesis

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives, 2-ethylhexylamine and 2-ethylhexanoic acid, are important building blocks in the synthesis of various drugs.

2-Ethylhexanoic Acid as a Pharmaceutical Intermediate

2-Ethylhexanoic acid is utilized in the synthesis of various pharmaceutical compounds.[3] Its salts are also used to create lipophilic metal derivatives that are soluble in nonpolar organic solvents, which can act as catalysts in pharmaceutical production.

Bupivacaine: A Case Study of a Structurally Related Local Anesthetic

Bupivacaine is a widely used local anesthetic of the amide type.[4] While not directly synthesized from this compound, its synthesis involves the amidation of an aniline derivative with a carboxylic acid derivative that shares structural similarities with the synthetic utility of 2-ethylhexanoic acid derivatives. The synthesis of local anesthetics like Bupivacaine and Lidocaine often involves the acylation of an aniline, such as 2,6-dimethylaniline, with an activated carboxylic acid derivative.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Bupivacaine exerts its anesthetic effect by blocking the propagation of nerve impulses.[1] It achieves this by binding to the intracellular portion of voltage-gated sodium channels in the neuronal membrane.[1][5] This binding prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[1] By stabilizing the neuronal membrane in its resting state, bupivacaine effectively blocks the transmission of pain signals.[1][2] The sensation of pain is typically the first modality to be lost, followed by temperature, touch, proprioception, and finally, skeletal muscle tone.[1]

Several subtypes of voltage-gated sodium channels (e.g., Nav1.7, Nav1.8, Nav1.9) are preferentially expressed in peripheral sensory neurons and play a crucial role in nociception.[3][6] This makes them key targets for local anesthetics.

Caption: Mechanism of action of Bupivacaine on a nociceptive neuron.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and a key intermediate for a local anesthetic.

Synthesis of this compound via Dehydration of 2-Ethylhexanamide

Materials:

-

2-Ethylhexanamide

-

Thionyl chloride (SOCl₂)

-

Dry benzene

-

Ice

-

50% aqueous potassium hydroxide solution

-

1% sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, place 2-ethylhexanamide and dry benzene.

-

Slowly add thionyl chloride to the mixture.

-

Heat the reaction mixture in a water bath at 75-80 °C for 4.5 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully add a mixture of crushed ice and water to decompose the excess thionyl chloride.

-

Neutralize the mixture with a cold 50% aqueous potassium hydroxide solution until it is alkaline to litmus paper.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with benzene.

-

Combine the organic layers and wash with 1% sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation under reduced pressure.

Synthesis of N-(2,6-Dimethylphenyl)-2-chloroacetamide (An Intermediate for Lidocaine)

Materials:

-

2,6-Dimethylaniline

-

2-Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Water

-

Ice

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Carefully add 2-chloroacetyl chloride to the solution.

-

Prepare a solution of sodium acetate in water.

-

Add the sodium acetate solution to the reaction mixture. Note any temperature changes.

-

Cool the flask in an ice-water bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water to remove any remaining acetic acid and salts.

-

Press the crystals as dry as possible on the filter paper.

-

Allow the N-(2,6-dimethylphenyl)-2-chloroacetamide to air dry completely.

Caption: Workflow for the synthesis of a key local anesthetic intermediate.

Safety Information

This compound is a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Data aggregated from multiple sources and may vary.[4]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a range of applications, most notably as a precursor to compounds used in the pharmaceutical industry. Its derivatives, 2-ethylhexylamine and 2-ethylhexanoic acid, are key building blocks for the synthesis of various active pharmaceutical ingredients. The study of local anesthetics like Bupivacaine, which share synthetic principles with derivatives of this compound, highlights the importance of such intermediates in the development of drugs targeting specific biological pathways, such as voltage-gated sodium channels in nociceptive neurons. This guide provides researchers and drug development professionals with a solid foundation of the chemistry, synthesis, and pharmaceutical relevance of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bupivacaine - Wikipedia [en.wikipedia.org]

- 5. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

A Comprehensive Technical Guide to 2-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and physical properties of 2-ethylhexanenitrile, relevant experimental protocols for its synthesis and analysis, and key chemical transformations.

Core Properties and Data

This compound is a branched-chain aliphatic nitrile, an organic compound containing the cyano (-C≡N) functional group.[1][2] Its structure consists of an eight-carbon backbone with the nitrile group at one end and an ethyl branch at the second carbon position.[2] This branching influences its steric and electronic properties compared to straight-chain nitriles.[1] It is typically a colorless liquid that is poorly soluble in water but soluble in many organic solvents.[2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | [2][3][4][5] |

| Molecular Weight | 125.21 g/mol | [1][2][4][] |

| IUPAC Name | This compound | [4][] |

| CAS Number | 4528-39-6 | [1][2][4] |

| Density | 0.811 g/cm³ | [3][] |

| Boiling Point | 193 °C at 760 mmHg | [3][] |

| Flash Point | 82.3 °C | [3] |

| Vapor Pressure | 0.475 mmHg at 25°C | [3] |

| InChI Key | WYYVVEWZSRVHNF-UHFFFAOYSA-N | [1][2][] |

| Canonical SMILES | CCCCC(CC)C#N | [2][] |

Chemical Synthesis and Transformations

The nitrile functional group is a versatile intermediate in organic synthesis, allowing for conversion into various other functional groups.[1] this compound serves as a precursor for producing compounds like plasticizers, surfactants, and corrosion inhibitors.[1][2]

The primary transformations involving this compound include:

-

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form 2-ethylhexanoic acid.[1][2]

-

Reduction: The nitrile group can be reduced to a primary amine, 2-ethylhexylamine, through catalytic hydrogenation.[1][2]

-

Nucleophilic Addition: The electrophilic carbon atom of the cyano group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents, to form ketones after hydrolysis.[1]

-

Partial Reduction: Using specific reducing agents like Diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the partial reduction to an imine, which hydrolyzes to yield 2-ethylhexanal.[1]

Caption: Key chemical transformations of this compound.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on common organic chemistry practices.

One of the most effective methods for synthesizing nitriles is the dehydration of primary amides. A high yield of 94% has been reported for the synthesis of this compound from 2-ethylhexanamide using thionyl chloride (SOCl₂).[1]

Objective: To synthesize this compound by dehydrating 2-ethylhexanamide.

Materials:

-

2-Ethylhexanamide

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or a suitable alternative solvent like toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for workup and purification (separatory funnel, distillation apparatus)

Methodology:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Dissolve 2-ethylhexanamide in anhydrous benzene within the flask.

-

Reaction: Slowly add thionyl chloride to the stirred solution. The reaction is often exothermic and may require cooling initially.

-

Heating: Once the initial reaction subsides, heat the mixture to reflux (approximately 80°C for benzene) and maintain for the duration required for the reaction to complete (monitor by TLC or GC).[1]

-

Workup: After cooling to room temperature, carefully quench the reaction by pouring it over ice water to hydrolyze any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) to remove acidic byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for nitrile synthesis via amide dehydration.

GC-MS is a powerful technique for separating, identifying, and quantifying volatile organic compounds like this compound.

Objective: To confirm the identity and assess the purity of a this compound sample.

Materials:

-

Synthesized or commercial sample of this compound

-

High-purity volatile solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5 or similar)

-

Autosampler vials

Methodology:

-

Sample Preparation: Prepare a dilute solution of the nitrile sample (~1 mg/mL) in a suitable volatile solvent. For quantitative analysis, an internal standard may be added.

-

Instrument Setup:

-

Injector: Set to a temperature sufficient to vaporize the sample (e.g., 250°C). Use a split or splitless injection mode depending on the sample concentration.

-

GC Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation of all components.

-

Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

-

MS Detector: Set the ion source temperature (e.g., 230°C) and quadrupole temperature (e.g., 150°C). Acquire data in full scan mode over a relevant mass range (e.g., 40-300 m/z).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis:

-

Identification: Identify the peak corresponding to this compound by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion peak (m/z = 125) and characteristic fragmentation patterns should be present.

-

Purity Assessment: Calculate the purity of the sample by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram (assuming similar response factors).

-

References

Spectroscopic Profile of 2-Ethylhexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethylhexanenitrile (CAS No. 4528-39-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document collates available spectral data from various sources and outlines standardized experimental protocols for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent absorption band of the nitrile group.

Table 1: Infrared (IR) Spectral Data of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkane) | 2840 - 3000 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2240 - 2260 | Sharp, Strong |

| C-H Bend (Alkyl groups) | ~1465 and ~1380 | Medium |

Data is based on typical values for aliphatic nitriles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals the chemical environment of each proton. The protons adjacent to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift (downfield).[1]

Table 2: Predicted ¹H NMR Spectral Data of this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH(CN)- | 2.0 - 3.0 | Multiplet |

| -CH₂- (butyl chain) | 1.3 - 1.6 | Multiplet |

| -CH₂-CH₃ (ethyl group) | 1.5 - 1.8 | Multiplet |

| -CH₃ (butyl group) | 0.8 - 1.0 | Triplet |

| -CH₃ (ethyl group) | 1.0 - 1.2 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. The carbon of the nitrile group is a key diagnostic signal.

Table 3: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C≡N | 115 - 125 |

| -CH(CN)- | 35 - 45 |

| Alkyl Chain Carbons (-CH₂-, -CH₃) | 10 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| Predicted [M+H]⁺ (m/z) | 126.1281 |

| Predicted [M+Na]⁺ (m/z) | 148.1100 |

Data sourced from computational predictions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The infrared spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is homogenized (shimmed) to achieve high resolution.

-

¹H NMR Data Acquisition: A standard one-pulse experiment is typically used to acquire the proton NMR spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

-

¹³C NMR Data Acquisition: A proton-decoupled experiment is commonly used to acquire the ¹³C NMR spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program is set to ensure good separation of the analyte from any impurities and the solvent. The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the hot injection port of the GC, where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium).

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column as they pass through it.

-

Mass Spectrometric Detection: As each component elutes from the GC column, it enters the ion source of the mass spectrometer. The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Data Analysis: The resulting total ion chromatogram (TIC) shows the separated components as peaks. The mass spectrum corresponding to the peak of this compound can be extracted and analyzed to determine its molecular weight and fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-ethylhexanenitrile. The interpretation of this data is crucial for the structural elucidation and quality control of this important chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.

Structure and Spectral Overview

This compound (C₈H₁₅N) is a branched-chain aliphatic nitrile. Its structure consists of an eight-carbon backbone with a nitrile (-C≡N) functional group and an ethyl branch at the second carbon position. This specific arrangement of atoms gives rise to a unique spectral fingerprint in both NMR and IR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of specific absorption bands that correspond to the vibrational modes of its constituent bonds.

A key diagnostic feature in the IR spectrum of this compound is the sharp and intense absorption band arising from the stretching vibration of the nitrile group (-C≡N). This peak is typically observed in the region of 2240 cm⁻¹ [1]. The presence of this strong absorption is a clear indicator of the nitrile functionality.

The spectrum also displays characteristic absorptions for the C-H bonds within the alkyl portion of the molecule. The stretching vibrations of the sp³ hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups are expected to appear in the region of 2850-3000 cm⁻¹ . Additionally, C-H bending vibrations for these groups will be present in the fingerprint region (below 1500 cm⁻¹), typically around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending).

Table 1: Predicted Infrared Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -C≡N (Nitrile) | Stretching | ~ 2240[1] | Strong, Sharp |

| sp³ C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| -CH₂- | Bending (Scissoring) | ~ 1465 | Medium |

| -CH₃ | Bending (Umbrella) | ~ 1380 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the different types of protons in the molecule. The chemical shift of each proton is influenced by its local electronic environment. The electron-withdrawing nature of the nitrile group will cause protons on the adjacent carbon (the α-carbon) to be deshielded and appear at a lower field (higher ppm value).

The proton on the α-carbon (C2) is expected to be a multiplet in the range of 2.0–3.0 ppm . The complexity of this signal arises from its coupling to the neighboring protons on the ethyl group and the butyl chain. The protons of the ethyl and butyl chains will appear at higher fields (lower ppm values), typically between 0.8 and 1.8 ppm .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment.

The carbon atom of the nitrile group (-C≡N) is highly deshielded and is predicted to appear in the range of 115–125 ppm [1]. The α-carbon (C2), being directly attached to the electron-withdrawing nitrile group, is also deshielded and is expected to have a chemical shift between 35–45 ppm [1]. The remaining alkyl carbons of the ethyl and butyl groups will resonate in the upfield region of the spectrum, typically between 10–35 ppm [1].

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C ≡N | 115 - 125[1] |

| -C H(CN)- (α-carbon) | 35 - 45[1] |

| Alkyl Chain Carbons (-CH₂-, -CH₃) | 10 - 35[1] |

Experimental Protocols

The acquisition of high-quality NMR and IR spectra is essential for accurate structural interpretation. The following are generalized experimental protocols for these techniques.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons for each resonance.

Structure-Spectra Correlation Diagram

The following diagram illustrates the logical relationship between the structural features of this compound and its key predicted spectral characteristics.

This comprehensive guide provides the foundational knowledge for interpreting the NMR and IR spectra of this compound, which is essential for its identification, characterization, and use in research and development.

References

The Reactivity of the Nitrile Group in 2-Ethylhexanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, serves as a versatile intermediate in organic synthesis. The reactivity of its nitrile (-C≡N) group is of significant interest for the construction of diverse molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The electronic nature of the nitrile group, characterized by a polarized triple bond and a lone pair of electrons on the nitrogen atom, dictates its participation in a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, with a focus on key reactions, experimental protocols, and quantitative data. The steric hindrance imparted by the 2-ethyl substituent can influence reaction kinetics and yields compared to linear nitriles, a factor that will be considered in the discussion of its reactivity.

Core Reactivity of the Nitrile Group

The nitrile group in this compound is a valuable functional group that can undergo several key transformations, primarily hydrolysis, reduction, and addition of organometallic reagents. These reactions allow for the conversion of the nitrile into other important functional groups such as carboxylic acids, amines, and ketones.

Table 1: Summary of Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Hydrolysis | |||

| Acid-Catalyzed | H₂SO₄/H₂O or HCl/H₂O, heat | 2-Ethylhexanoic acid | >90% (general for nitriles) |

| Base-Catalyzed | NaOH/H₂O or KOH/H₂O, heat | Sodium 2-ethylhexanoate | >90% (general for nitriles) |

| Reduction | |||

| To Primary Amine | 1. LiAlH₄ in THF/ether, 0°C to rt2. H₂O workup | 2-Ethylhexylamine | ~55-90% (general for nitriles) |

| H₂/Raney Ni or PtO₂, pressure, heat | 2-Ethylhexylamine | High (general for nitriles) | |

| Addition Reactions | |||

| Grignard Reaction | 1. R-MgX in ether/THF2. H₃O⁺ workup | Ketone (R-C(O)-CH(Et)(Bu)) | 70-90% (general for nitriles)[1] |

| Organolithium Reaction | 1. R-Li in ether/THF2. H₃O⁺ workup | Ketone (R-C(O)-CH(Et)(Bu)) | High (general for nitriles) |

Key Reactions and Experimental Protocols

Hydrolysis of this compound

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile (General Procedure)

-

Setup: In a round-bottom flask equipped with a reflux condenser, place the nitrile (1.0 eq).

-

Reagent Addition: Add a solution of aqueous sulfuric acid (e.g., 50% v/v) or concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of crushed ice. The product, 2-ethylhexanoic acid, may be extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by distillation.

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the nitrile is hydrolyzed to the corresponding carboxylate salt. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of a Nitrile (General Procedure)

-

Setup: In a round-bottom flask fitted with a reflux condenser, place the nitrile (1.0 eq).

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Reaction: Heat the mixture to reflux. Ammonia gas is typically evolved during the reaction. The reaction is continued until the evolution of ammonia ceases.

-

Workup: Cool the reaction mixture to room temperature. The resulting solution contains the sodium salt of the carboxylic acid. To isolate the free acid, the solution is carefully acidified with a mineral acid (e.g., concentrated HCl) until the pH is acidic.

-

Purification: The carboxylic acid is then extracted with an organic solvent, washed, dried, and the solvent is evaporated as described in the acid-catalyzed procedure.

Reduction of this compound to 2-Ethylhexylamine

The reduction of the nitrile group to a primary amine is a highly valuable transformation in organic synthesis. This can be achieved using various reducing agents, with lithium aluminum hydride (LAH) and catalytic hydrogenation being the most common methods.

LAH is a powerful reducing agent that readily converts nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

Experimental Protocol: LAH Reduction of a Nitrile (General Procedure)

-

Setup: A dry, three-necked round-bottom flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (typically 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.

-

Substrate Addition: The nitrile (1.0 eq), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel to the LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction.

-

Workup (Fieser Method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL). This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.

-

Purification: The resulting slurry is filtered, and the solid is washed with additional solvent. The combined filtrate is dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and the solvent is removed by distillation to yield the amine.

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or platinum oxide, is an industrially scalable and often cleaner method for the reduction of nitriles.

Experimental Protocol: Catalytic Hydrogenation of a Nitrile (General Procedure)

-

Setup: A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) is charged with the nitrile (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and the catalyst (e.g., Raney Nickel, typically 5-10% by weight of the nitrile).

-

Reaction: The apparatus is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The mixture is then heated and agitated for several hours.

-

Workup: After the reaction is complete (as indicated by the cessation of hydrogen uptake), the apparatus is cooled, and the excess hydrogen is carefully vented.

-

Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate by distillation to give the crude amine, which can be further purified by distillation under reduced pressure.

Reaction with Grignard Reagents

The reaction of this compound with a Grignard reagent (R-MgX) provides a convenient route to ketones. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed upon acidic workup to yield the ketone.

Experimental Protocol: Grignard Reaction with a Nitrile (General Procedure)

-

Setup: All glassware must be rigorously dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). A three-necked flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Reaction with Nitrile: Once the Grignard reagent has formed, a solution of the nitrile (1.0 eq) in the same anhydrous solvent is added dropwise at a controlled rate, often at 0 °C or room temperature.

-

Workup: The reaction mixture is then quenched by carefully pouring it into a mixture of crushed ice and a dilute acid (e.g., aqueous HCl or H₂SO₄).

-

Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting ketone can be purified by distillation or chromatography.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

The following diagrams illustrate the mechanisms of the key reactions of the nitrile group in this compound.

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Caption: Simplified mechanism for the reduction of this compound with LiAlH₄.

Caption: Mechanism of the Grignard reaction with this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.

Caption: A generalized workflow for the synthesis and reaction of this compound.

Conclusion

The nitrile group of this compound is a synthetically versatile functional group that provides access to a range of important chemical entities, including carboxylic acids, primary amines, and ketones. The choice of reaction conditions and reagents allows for the selective transformation of the nitrile group, making this compound a valuable building block in organic synthesis. While specific quantitative data for some reactions of this compound are not widely available in the public literature, the general reactivity patterns of aliphatic nitriles provide a strong predictive framework for its chemical behavior. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further research into the specific kinetics and optimization of these reactions for this compound could yield more precise and efficient synthetic methodologies.

References

Environmental Fate of 2-Ethylhexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of 2-ethylhexanenitrile (CAS No. 4528-39-6). The document summarizes key environmental parameters, outlines experimental protocols for their determination, and presents visual representations of degradation pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison.

Physicochemical Properties and Environmental Partitioning

Understanding the fundamental physicochemical properties of this compound is essential for predicting its distribution and behavior in the environment. The octanol-water partition coefficient (Log K_ow_) is a key parameter indicating a substance's tendency to partition between fatty tissues of organisms and water.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N | |

| Molecular Weight | 125.21 g/mol | |

| Predicted Log K_ow_ | 2.8 | [1] |

A Log K_ow_ of 2.8 suggests that this compound has a moderate potential for bioaccumulation.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial pathways for the transformation of chemical compounds in the environment without the involvement of microorganisms.

Hydrolysis

| Parameter | Predicted Value | Method |

| Hydrolysis Half-life | Data not available | EPI Suite™ |

Photolysis

Direct photolysis is the process by which a chemical in the aquatic environment is degraded by absorbing light. The rate of this process is dependent on the substance's light absorption spectrum and its quantum yield. Specific experimental data on the photolysis of this compound is limited.

| Parameter | Predicted Value | Method |

| Atmospheric Half-life | Data not available | EPI Suite™ |

Biodegradation

Biodegradation is the breakdown of organic substances by microorganisms. It is a key process determining the persistence of chemicals in the environment.

Biodegradation Pathway

The microbial degradation of nitriles can proceed through two main enzymatic pathways:

-

Nitrilase-mediated pathway: Nitrilases hydrolyze the nitrile group directly to a carboxylic acid and ammonia in a single step.[3][4]

-

Nitrile hydratase and amidase-mediated pathway: Nitrile hydratase first converts the nitrile to an amide, which is then further hydrolyzed to a carboxylic acid and ammonia by an amidase.[4][5]

For this compound, the expected biodegradation would lead to the formation of 2-ethylhexanoic acid and ammonia.

Biodegradability Assessment

While specific experimental data on the biodegradation rate of this compound is scarce, predictions can be made using QSAR models.

| Parameter | Predicted Value | Method |

| Biodegradation Half-life | Data not available | EPI Suite™ |

Environmental Transport and Partitioning

The transport and partitioning of a chemical determine its distribution among different environmental compartments such as soil, water, and air.

Soil Sorption

The soil organic carbon-water partitioning coefficient (K_oc_) is a measure of a chemical's tendency to adsorb to soil and sediment. A higher K_oc_ value indicates stronger adsorption and lower mobility in soil.

| Parameter | Predicted Value | Method |

| Soil Adsorption Coefficient (Log K_oc_) | Data not available | EPI Suite™ |

Ecotoxicity

Ecotoxicity studies are essential to assess the potential adverse effects of a chemical on aquatic and terrestrial organisms.

| Organism | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | 48h EC₅₀ (immobilization) | > 100 mg/L (EL50) | [6] |

| Fish (species not specified) | 96h LC₅₀ | Data not available | |

| Algae (Raphidocelis subcapitata) | 72h EC₅₀ (growth inhibition) | Data not available |

The available data indicates that this compound has low acute toxicity to Daphnia magna.[6]

Experimental Protocols

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate of chemicals.

Hydrolysis: OECD Guideline 111

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals as a function of pH.[3][6][7]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.

-

Procedure:

-

A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolysis potential.

-

If significant hydrolysis occurs, a more detailed study is performed at a lower, environmentally relevant temperature.

-

Samples are taken at various time intervals and analyzed for the concentration of the test substance and any major hydrolysis products.

-

-

Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.

Ready Biodegradability: OECD Guideline 301

This set of guidelines provides six different methods to screen for the ready biodegradability of chemicals in an aerobic aqueous medium.[4][8] The CO₂ Evolution Test (OECD 301B) is a common method.

-

Principle: The test substance is incubated with a microbial inoculum (e.g., activated sludge) in a mineral medium. The amount of CO₂ produced from the ultimate biodegradation of the test substance is measured.

-

Procedure:

-

The test substance is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.

-

The mixture is incubated in the dark at a controlled temperature for 28 days.

-

The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer.

-

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO₂ within a 10-day window during the 28-day test.

Inherent Biodegradability: OECD Guideline 302

These tests are designed to assess the potential for a chemical to be biodegraded under favorable conditions. The Zahn-Wellens/EMPA Test (OECD 302B) is a static test for inherent biodegradability.[5][9][10]

-

Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from activated sludge. The degradation is followed by the measurement of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD).

-

Procedure:

-

The test substance is added to a vessel containing a mineral medium and a high concentration of activated sludge.

-

The mixture is aerated and agitated for up to 28 days.

-

Samples of the filtered mixed liquor are taken at regular intervals and analyzed for DOC or COD.

-

-

Data Analysis: The percentage of degradation is calculated from the elimination of DOC or COD. A substance showing significant degradation (>70%) in this test is considered inherently biodegradable.

Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.[11][12][13][14]

-

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance remaining in the solution phase is measured to determine the amount adsorbed to the soil.

-

Procedure:

-

A preliminary test is conducted to determine the appropriate soil-to-solution ratio and equilibration time.

-